molecular formula C8H7BrF2O B1341758 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene CAS No. 886500-63-6

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

Cat. No.: B1341758
CAS No.: 886500-63-6
M. Wt: 237.04 g/mol
InChI Key: XLYRQPGSEJMVIM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Interactions

Research has explored the supramolecular interactions mediated by bromine atoms in the crystal structures of anisole derivatives, including a compound closely related to "1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene." These studies revealed the influence of bromine on the distances between adjacent aromatic moieties, with C-H...π interactions generating molecular stacks and a shift from O-H...O hydrogen bonds to C-H...Br interactions in compounds featuring bromomethyl groups, highlighting the structural versatility imparted by bromine in molecular assemblies (Nestler, Schwarzer, & Gruber, 2018).

Material Science and Polymer Chemistry

Hyperbranched polymers have been synthesized using derivatives like "5-(Bromomethyl)-1,3-dihydroxybenzene," showcasing the utility of bromomethylated compounds in creating materials with high molecular weights and numerous functional groups for further modification. These polymers are noted for their potential in a range of applications due to their branched structure and functional versatility (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis

The addition of "3,4-bis(bromomethyl) methoxybenzene" derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) has been demonstrated to improve the photovoltaic performance of polymer solar cells (PSCs), highlighting the role of bromomethylated compounds in the development of more efficient electronic materials. This research indicates the potential of such derivatives in enhancing the power conversion efficiency and overall performance of PSCs (Jin et al., 2016).

Coordination Chemistry

The study of fluorocarbons and their complexes with metal ions showcases the application of "1,3-bis(bromomethyl)-2-fluorobenzene" in creating novel fluorocryptands. These cryptands' ability to strongly bind metal ions, as evidenced by significant shifts in NMR resonances, illustrates the compound's utility in exploring the coordination chemistry of fluorocarbons and potentially developing new materials for catalysis or separation processes (Plenio, Hermann, & Diodone, 1997).

Properties

IUPAC Name

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYRQPGSEJMVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590647
Record name 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-63-6
Record name 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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